
1,4,6-Tribromonaphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,6-Tribromonaphthalen-2-ol is a brominated derivative of naphthol. This compound is characterized by the presence of three bromine atoms attached to the naphthalene ring at positions 1, 4, and 6, and a hydroxyl group at position 2. Brominated naphthols are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Tribromonaphthalen-2-ol typically involves the bromination of naphthalen-2-ol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and efficiency. The use of environmentally friendly brominating agents and catalysts is also considered to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
1,4,6-Tribromonaphthalen-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form debrominated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted naphthalen-2-ol derivatives with various functional groups.
Oxidation Reactions: Quinones or other oxidized naphthalene derivatives.
Reduction Reactions: Debrominated naphthalen-2-ol or partially debrominated products.
科学研究应用
1,4,6-Tribromonaphthalen-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of flame retardants, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1,4,6-Tribromonaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl group play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
2,4,6-Tribromophenol: A brominated phenol with similar bromination patterns but different core structure.
1,2,3-Tribromobenzene: A brominated benzene derivative with bromine atoms at different positions.
1,3,5-Tribromobenzene: Another brominated benzene derivative with a different substitution pattern.
Uniqueness
1,4,6-Tribromonaphthalen-2-ol is unique due to its specific bromination pattern on the naphthalene ring, which imparts distinct chemical and biological properties
属性
分子式 |
C10H5Br3O |
|---|---|
分子量 |
380.86 g/mol |
IUPAC 名称 |
1,4,6-tribromonaphthalen-2-ol |
InChI |
InChI=1S/C10H5Br3O/c11-5-1-2-6-7(3-5)8(12)4-9(14)10(6)13/h1-4,14H |
InChI 键 |
FUMAGZVADXOQSQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=CC(=C2C=C1Br)Br)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




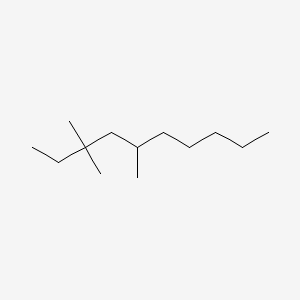

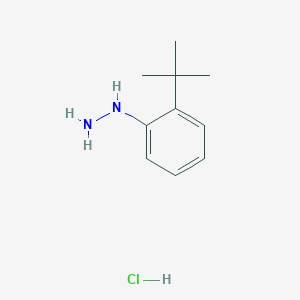
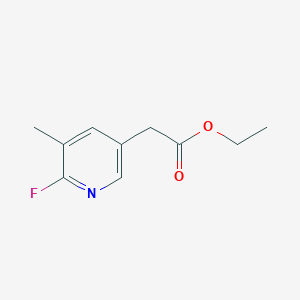
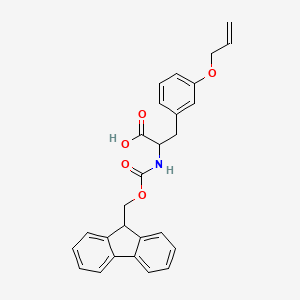
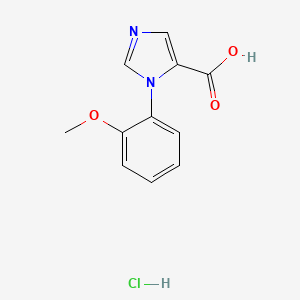
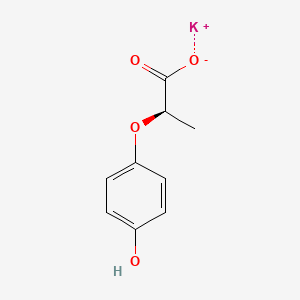
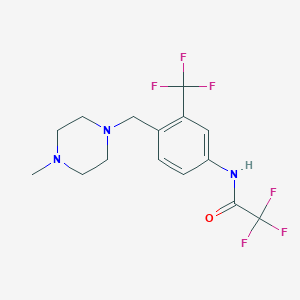
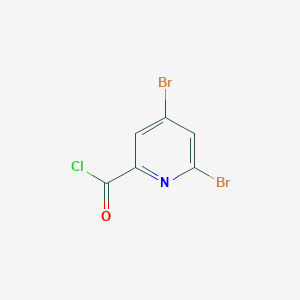
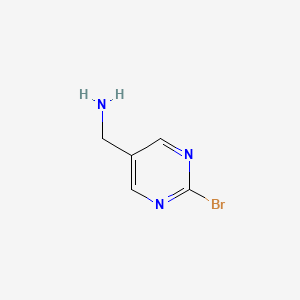
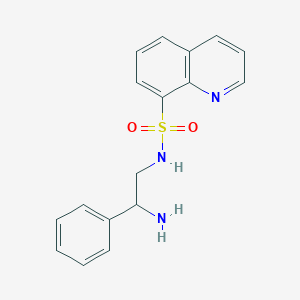
![4-chloro-6-morpholin-4-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbaldehyde](/img/structure/B12957124.png)
